N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
CAS No.: 1018058-55-3
Cat. No.: VC4280496
Molecular Formula: C18H23NO4S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018058-55-3 |
|---|---|
| Molecular Formula | C18H23NO4S |
| Molecular Weight | 349.45 |
| IUPAC Name | N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H23NO4S/c1-5-19(13-15-9-7-6-8-10-15)24(20,21)18-12-16(22-3)14(2)11-17(18)23-4/h6-12H,5,13H2,1-4H3 |
| Standard InChI Key | KBQWVDOHSFZJKS-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide, reflects its intricate substitution pattern:
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A benzenesulfonamide backbone with methoxy groups at positions 2 and 5.
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A methyl group at position 4.
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N-benzyl and N-ethyl substituents on the sulfonamide nitrogen.
Its molecular formula is C₁₉H₂₅NO₄S, with a molecular weight of 387.5 g/mol (calculated from PubChem data for analogous compounds) .
Table 1: Structural Comparison with Related Sulfonamides
The presence of methoxy groups enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions . The methyl group at position 4 introduces steric effects, potentially modulating interactions with biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide can be extrapolated from methods used for analogous sulfonamides :
Step 1: Preparation of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
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Starting Material: 2,5-Dimethoxy-4-methylbenzene.
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Sulfonation: React with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield the sulfonyl chloride intermediate.
Step 2: Amine Coupling
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Reagents: N-Benzyl-N-ethylamine, triethylamine (base), dichloromethane (solvent).
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Reaction: Sulfonyl chloride reacts with the amine at room temperature, forming the sulfonamide bond.
Step 3: Purification
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Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
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Crystallization: Recrystallization from ethanol yields pure compound.
Analytical Characterization
Key techniques for validating structure and purity:
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 388.1 ([M+H]⁺) .
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HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .
Biological Activity and Mechanism
Enzyme Inhibition
In molecular docking studies, similar sulfonamides show affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy ≈ -8.5 kcal/mol, suggesting anti-inflammatory potential .
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Carbonic anhydrase: IC₅₀ values in the nanomolar range for isoform IX, a cancer target .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer agents: Functionalization at the methyl or methoxy groups generates analogs with topoisomerase II inhibition .
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Antiviral drugs: Sulfonamide derivatives inhibit viral proteases (e.g., HIV-1 protease) .
Material Science
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Polymer additives: Sulfonamides improve thermal stability in polyesters (TGA data: degradation onset at 280°C) .
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Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current routes yield ~40%; microwave-assisted synthesis could enhance efficiency .
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Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .
Biological Profiling
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In vivo studies: Evaluate pharmacokinetics (e.g., oral bioavailability in rodent models).
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Target identification: CRISPR-Cas9 screens to uncover novel molecular targets.
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